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molecular formula C15H17NO B3154633 2-Naphthyl 4-piperidinyl ether CAS No. 78055-93-3

2-Naphthyl 4-piperidinyl ether

Cat. No. B3154633
M. Wt: 227.3 g/mol
InChI Key: CBPIGRLQUAFSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04443462

Procedure details

The resulting 1-(2,2,2-trichloroethoxycarbonyl)-4-(2-naphthalenyloxy)piperidine is dissolved in a mixture of 250 ml of acetic acid, 250 ml of tetrahydrofuran and 125 ml of water. 28.5 g (0.436 mole) of zinc dust is added in portions with stirring and the exothermic reaction allowed to proceed for 21/2 hours. The mixture is filtered and the solvents are removed in vacuo. The residue is partitioned between ether and aqueous sodium hydroxide and the organic phase washed with water and extracted with dilute aqueous hydrochloric acid. The acid extracts are washed with ether, made basic with sodium hydroxide and extracted into ether and toluene and the organic solution washed, dried over magnesium sulfate and concentrated in vacuo to yield 4-(2-naphthalenyloxy)piperidine, which is redissolved in ethanol/ether and treated with dry HCl, and the hydrochloride salt recrystallized from butanone/methanol. M.P. 229.5°-231.5° C.
Name
1-(2,2,2-trichloroethoxycarbonyl)-4-(2-naphthalenyloxy)piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
28.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC(Cl)(Cl)COC([N:7]1[CH2:12][CH2:11][CH:10]([O:13][C:14]2[CH:23]=[CH:22][C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH:15]=2)[CH2:9][CH2:8]1)=O>C(O)(=O)C.O1CCCC1.O.[Zn]>[CH:15]1[C:16]2[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:22]=[CH:23][C:14]=1[O:13][CH:10]1[CH2:11][CH2:12][NH:7][CH2:8][CH2:9]1

Inputs

Step One
Name
1-(2,2,2-trichloroethoxycarbonyl)-4-(2-naphthalenyloxy)piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(COC(=O)N1CCC(CC1)OC1=CC2=CC=CC=C2C=C1)(Cl)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
28.5 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the exothermic reaction
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solvents are removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between ether and aqueous sodium hydroxide
WASH
Type
WASH
Details
the organic phase washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dilute aqueous hydrochloric acid
WASH
Type
WASH
Details
The acid extracts are washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted into ether and toluene
WASH
Type
WASH
Details
the organic solution washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)OC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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